molecular formula C16H24INO4 B13528991 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate

Cat. No.: B13528991
M. Wt: 421.27 g/mol
InChI Key: XZDWZFOOHFHPPQ-FYJKUFLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and materials science .

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate typically involves multiple steps:

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The ester and iodo groups can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:

These comparisons highlight the unique features of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[11

Properties

Molecular Formula

C16H24INO4

Molecular Weight

421.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H24INO4/c1-14(2,3)22-13(20)18-6-10(5-11(18)12(19)21-4)15-7-16(17,8-15)9-15/h10-11H,5-9H2,1-4H3/t10?,11-,15?,16?/m0/s1

InChI Key

XZDWZFOOHFHPPQ-FYJKUFLCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C23CC(C2)(C3)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C23CC(C2)(C3)I

Origin of Product

United States

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